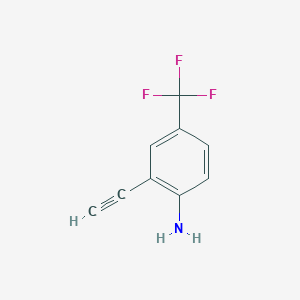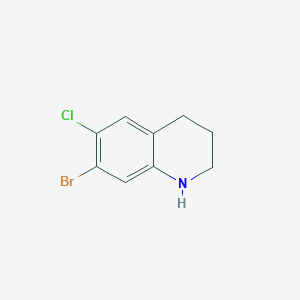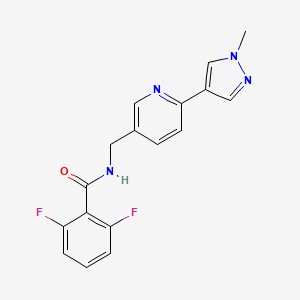
2-Ethynyl-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Ethynyl-4-(trifluoromethyl)aniline” is a derivative of aniline, which is an organic compound with the formula C6H5NH2. Anilines are a class of chemicals that are used as a starting point for a wide range of compounds, including dyes, drugs, and plastics .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a benzene ring (C6H4), a trifluoromethyl group (CF3), an ethynyl group (C2H), and an amine group (NH2) .Chemical Reactions Analysis
Anilines can undergo a variety of chemical reactions, including acylation, sulfonation, and halogenation . The presence of the trifluoromethyl and ethynyl groups may affect the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, 2-(Trifluoromethyl)aniline has a boiling point of 170-173 °C and a density of 1.282 g/mL at 25 °C .Applications De Recherche Scientifique
Cyclization-Condensation in Organic Synthesis
2-Ethynyl-4-(trifluoromethyl)aniline and similar compounds are utilized in cyclization-condensation reactions. For example, an acid-catalyzed cyclization-condensation between anilines and Et 4,4,4-trifluoroacetoacetate forms dihydro-2-trifluoromethyl-4H-4-quinolinones, which are further elaborated through electrophilic substitution (Marull & Schlosser, 2003).
Synthesis of Quinolinones
Another example of the application of such compounds is in the improved synthesis of 4-trifluoromethyl-2(1H)-quinolinones. This process involves the condensation of anilines with Et 4,4,4-trifluoroacetoacetate, followed by cyclization under controlled conditions (Marull, Lefebvre, & Schlosser, 2004).
Building Block for π-Conjugated Ligands and Complexes
Para-Ethynyl aniline, a related compound, is used as a building block for fully π-conjugated multifunctional ligands and complexes. This involves palladium-copper catalyzed coupling with aryl halides, leading to various amino-substituted aryl acetylenes (Deeming et al., 2000).
Role in Crystal Structures
In crystallography, ethynyl substituents like those in this compound play a significant role. For instance, ethynyl groups influence the crystal structures of substituted anilines, impacting their polarization and structure (Dey et al., 2003).
Application in Fluorescent Thermometry
Compounds related to this compound are used in fluorescent thermometry. The fluorescence intensity of certain aniline derivatives changes with temperature, making them useful for temperature detection (Cao et al., 2014).
Synthesis of Quinolines
The synthesis of quinolines from anilines, where compounds like this compound may be involved, is an area of interest. This includes processes involving N-ethylidene-tert-butylamine and lithium diisopropylamide, followed by condensation with Et trifluoroacetate to yield 2-(trifluoromethyl)quinolines (Keller & Schlosser, 1996).
Electronic Excitation Spectra Study
An extended study on the structure and properties of low-lying electronic states of ethynyl substituted aniline, similar to this compound, has been conducted using density functional theory. This study includes examining their equilibrium geometries and vertical excitation spectra (Yang, Zengxia, & Hong-xing, 2016).
Radical C-H Trifluoromethylation
Trifluoromethyl-substituted anilines are used in radical trifluoromethylation. This process, facilitated by visible light, transforms anilines into valuable fluorine-containing molecules and heterocyclic compounds (Xie et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-ethynyl-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-2-6-5-7(9(10,11)12)3-4-8(6)13/h1,3-5H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRLOKZIXGFZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2799495.png)
![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2799496.png)



![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2799501.png)

![9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2799503.png)

![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2799508.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2799512.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dichlorobenzamide](/img/structure/B2799515.png)